

# Benchmarking Oditrasertib's Potency and Selectivity: A Comparative Guide

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## Compound of Interest

Compound Name: Oditrasertib

Cat. No.: B10856149

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## Introduction

**Oditrasertib** (also known as SAR443820 and DNL788) is an orally active, brain-penetrant small molecule designed as a selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its inhibition has been pursued as a therapeutic strategy for a variety of inflammatory and neurodegenerative diseases.[1][2][3] However, recent Phase 2 clinical trials for multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) were terminated due to a lack of efficacy.[2] This guide provides a comparative analysis of **Oditrasertib**'s potency and selectivity, supported by available data, and places it in the context of other notable RIPK1 inhibitors.

## Data Presentation

### Table 1: Biochemical Potency of RIPK1 Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Species
Oditrasertib	RIPK1	Cellular	3.16	Human (PBMCs)
Cellular	1.6	Human (iPSC-derived microglia)[1]		
GSK2982772	RIPK1	Biochemical	16	Human[4]
Biochemical	20	Monkey[4]		
Necrostatin-1 (Nec-1)	RIPK1	Biochemical	320	Not Specified[5]
RIPA-56	RIPK1	Biochemical	13	Not Specified[6] [7]
PK68	RIPK1	Biochemical	90	Not Specified[6] [7]
Compound 71	RIPK1	ADP-Glo	167	Not Specified[6] [7]
Compound 72	RIPK1	ADP-Glo	178	Not Specified[6] [7]

**Table 2: Cell-Based Potency of RIPK1 Inhibitors**

Compound	Assay	Cell Line	EC50 (nM)
Necrostatin-1 (Nec-1)	TNF- $\alpha$ -induced necroptosis	Jurkat	490[5]
Necrostatin-1s (Nec-1s)	TNF-induced necroptosis	FADD-deficient Jurkat	50[8]
RIPA-56	TZS-induced necroptosis	L929	27[6][7]
PK6	TNF-induced necroptosis	L929	760[6][7]
PK6	TNF-induced necroptosis	U937	1330[6][7]
Compound 71	TNF-induced necroptosis	L929	430[6][7]
Compound 72	TNF-induced necroptosis	L929	640[6][7]

**Table 3: Selectivity Profile of RIPK1 Inhibitors**

Compound	Selectivity Description	Off-Target Activities
Oditrasertib	Described as a selective RIPK1 inhibitor.[1] Quantitative kinome-wide selectivity data is not publicly available.	Not specified.
GSK2982772	Highly selective, with >1,000-fold selectivity for RIPK1 over a panel of 339 other kinases.[4]	Weak inhibition of ERK5 at high concentrations.[4]
Necrostatin-1 (Nec-1)	Selective for RIPK1 over many other kinases.	Potent inhibitor of indoleamine 2,3-dioxygenase (IDO).[9][10][11]
DNL747	A selective, reversible inhibitor of RIPK1.[12][13] Preclinical off-target toxicity was observed.	Molecule-specific off-target preclinical toxicity findings.

## Experimental Protocols

### Biochemical Kinase Inhibition Assays (e.g., ADP-Glo™)

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the kinase of interest. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.

- **Reaction Setup:** The kinase (e.g., recombinant human RIPK1), a suitable substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.
- **Inhibitor Addition:** The test compound (e.g., **Oditrasertib**) is added at varying concentrations.
- **Kinase Reaction:** The reaction is initiated and incubated at a controlled temperature to allow for ATP hydrolysis by the kinase.
- **ADP Detection:** The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added

to convert the generated ADP into ATP, which in turn drives a luciferase reaction, producing a luminescent signal.

- **Data Analysis:** The luminescence is measured, and the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

## Cell-Based Necroptosis Inhibition Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. Inhibition of necroptosis is a key functional readout for RIPK1 inhibitors.

- **Cell Culture:** A suitable cell line, such as human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells, is cultured under standard conditions.
- **Compound Pre-incubation:** Cells are treated with various concentrations of the RIPK1 inhibitor for a defined period.
- **Necroptosis Induction:** Necroptosis is induced using a combination of stimuli, such as TNF- $\alpha$ , a SMAC mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
- **Cell Viability Measurement:** After an incubation period, cell viability is assessed using methods like CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye that enters non-viable cells (e.g., propidium iodide) followed by imaging or flow cytometry.
- **Data Analysis:** The EC<sub>50</sub> value (the concentration of the compound that provides 50% of the maximum protective effect) is determined by plotting cell viability against the inhibitor concentration.

## Kinase Selectivity Profiling (e.g., KINOMEScan™)

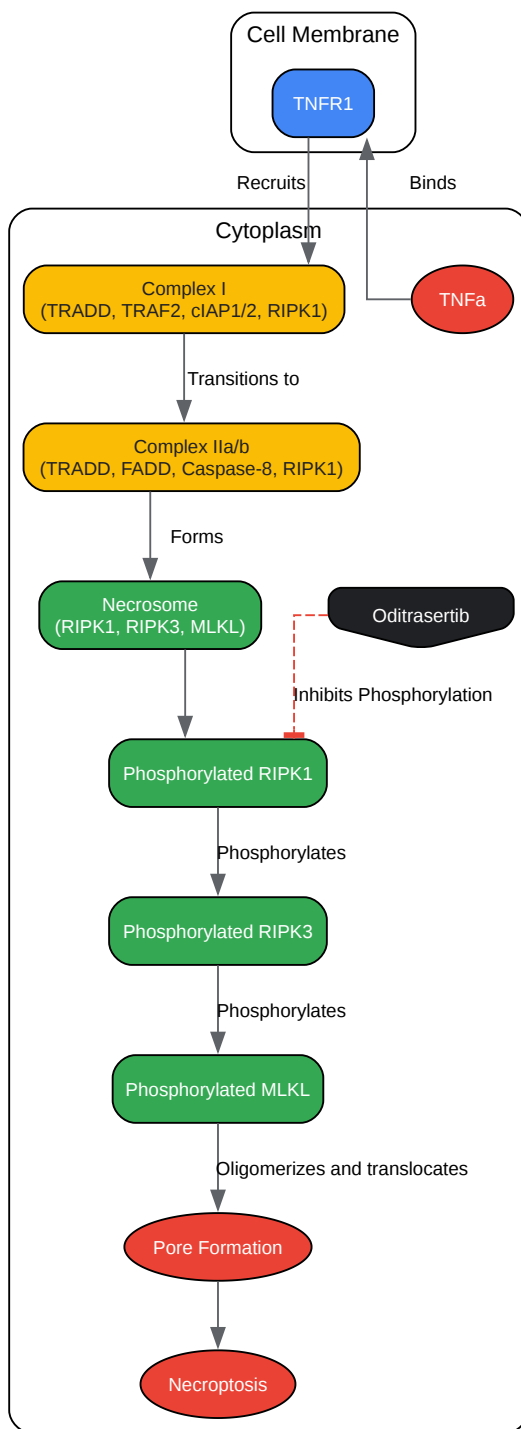
To assess the selectivity of an inhibitor, its binding affinity is tested against a large panel of kinases, often representing a significant portion of the human kinome.

- **Assay Principle:** The KINOMEScan™ platform typically employs a competition binding assay. An immobilized ligand that binds to the active site of a specific kinase is incubated with the kinase and the test compound.

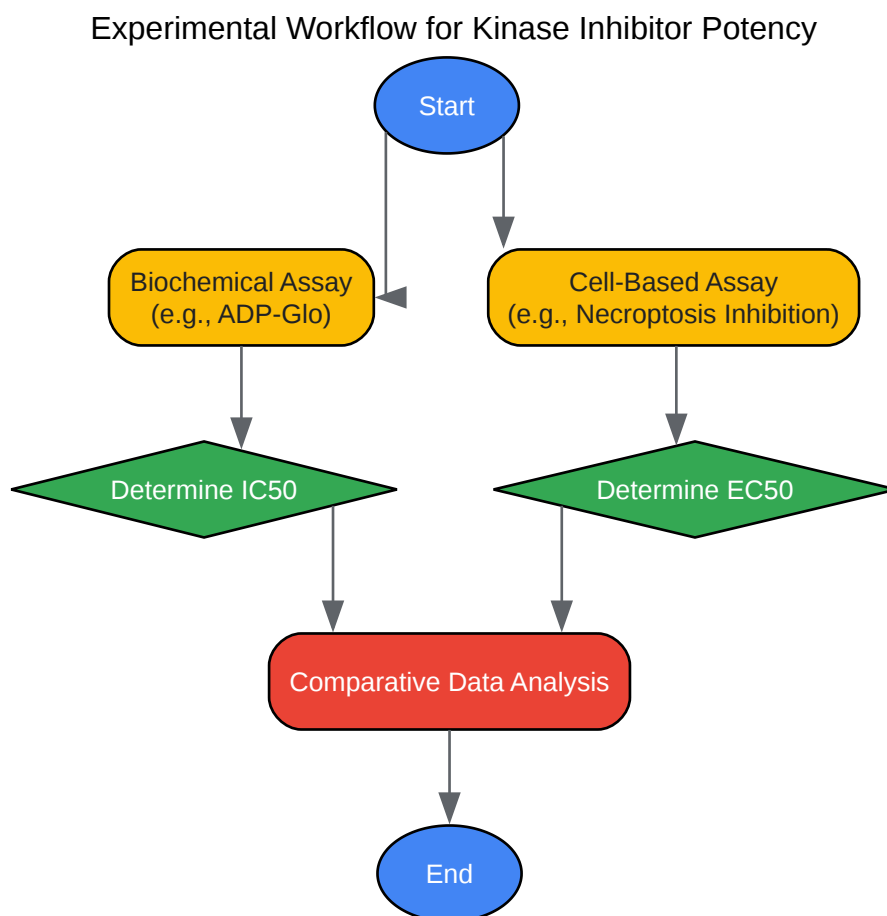
- **Competition:** The test inhibitor competes with the immobilized ligand for binding to the kinase.
- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified, usually via quantitative PCR of a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
- **Data Analysis:** The results are often expressed as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound. This can be used to generate a selectivity profile, highlighting any off-target interactions.

## Mandatory Visualization

## RIPK1 Signaling Pathway in Necroptosis

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Caption: Simplified signaling pathway of TNF- $\alpha$  induced necroptosis and the inhibitory action of **Oditrasertib** on RIPK1.

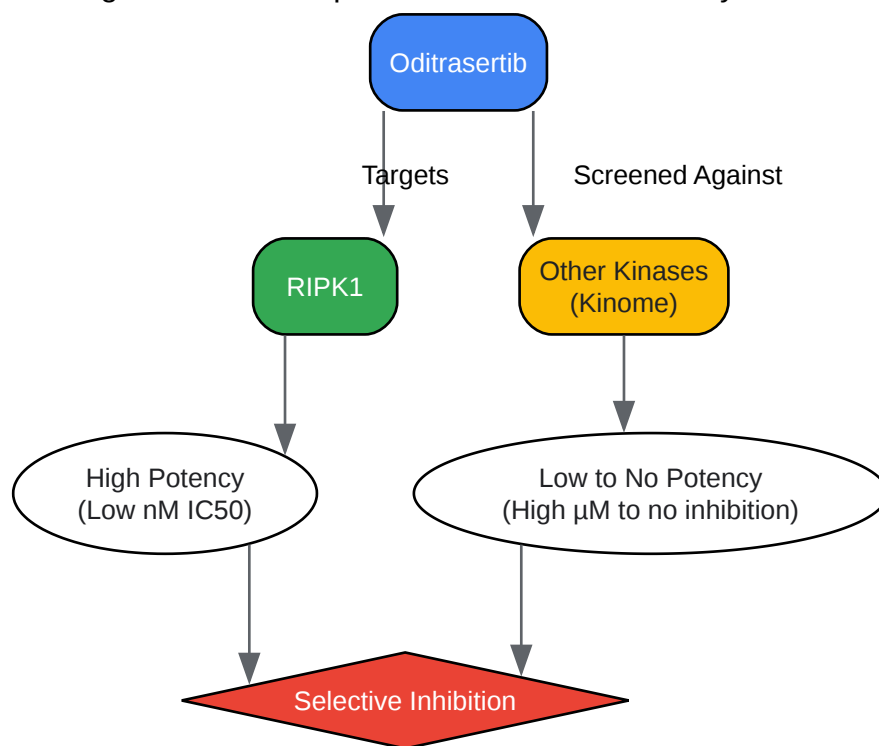


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Caption: A generalized workflow for determining the potency of a kinase inhibitor through biochemical and cell-based assays.



## Logical Relationship of Oditrasertib's Selectivity Profile



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Caption: Logical diagram illustrating the concept of a selective kinase inhibitor like **Oditrasertib**, which shows high potency for its primary target (RIPK1) and low potency for other kinases.

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